

Isoconazole Nitrate synthesis pathway and chemical structure

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Compound of Interest

Compound Name: *Isoconazole Nitrate*

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An In-depth Technical Guide to the Synthesis and Chemical Profile of **Isoconazole Nitrate**

Introduction

Isoconazole nitrate is a broad-spectrum azole antifungal agent renowned for its efficacy against a wide range of dermatophytes, yeasts, molds, and certain Gram-positive bacteria.[1][2][3] Its primary application is in the topical treatment of superficial fungal infections of the skin and vaginal infections, where it has demonstrated effectiveness comparable to other imidazole derivatives like clotrimazole.[4] This technical guide provides a detailed examination of its chemical structure, a comprehensive overview of its synthesis pathway with associated experimental protocols, and an illustrative summary of its mechanism of action.

Chemical Structure and Identification

Isoconazole is an imidazole derivative characterized by a complex molecular architecture. The core structure consists of an imidazole ring linked to a dichlorinated phenethyl group, which is further ether-linked to a dichlorinated benzyl group. The clinically used form is the mononitrate salt.

- Chemical Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole mononitrate[2]
- Molecular Formula: $C_{18}H_{15}Cl_4N_3O_4$ [5]

- Molecular Weight: 479.14 g/mol [6][7]
- CAS Number: 24168-96-5[5]

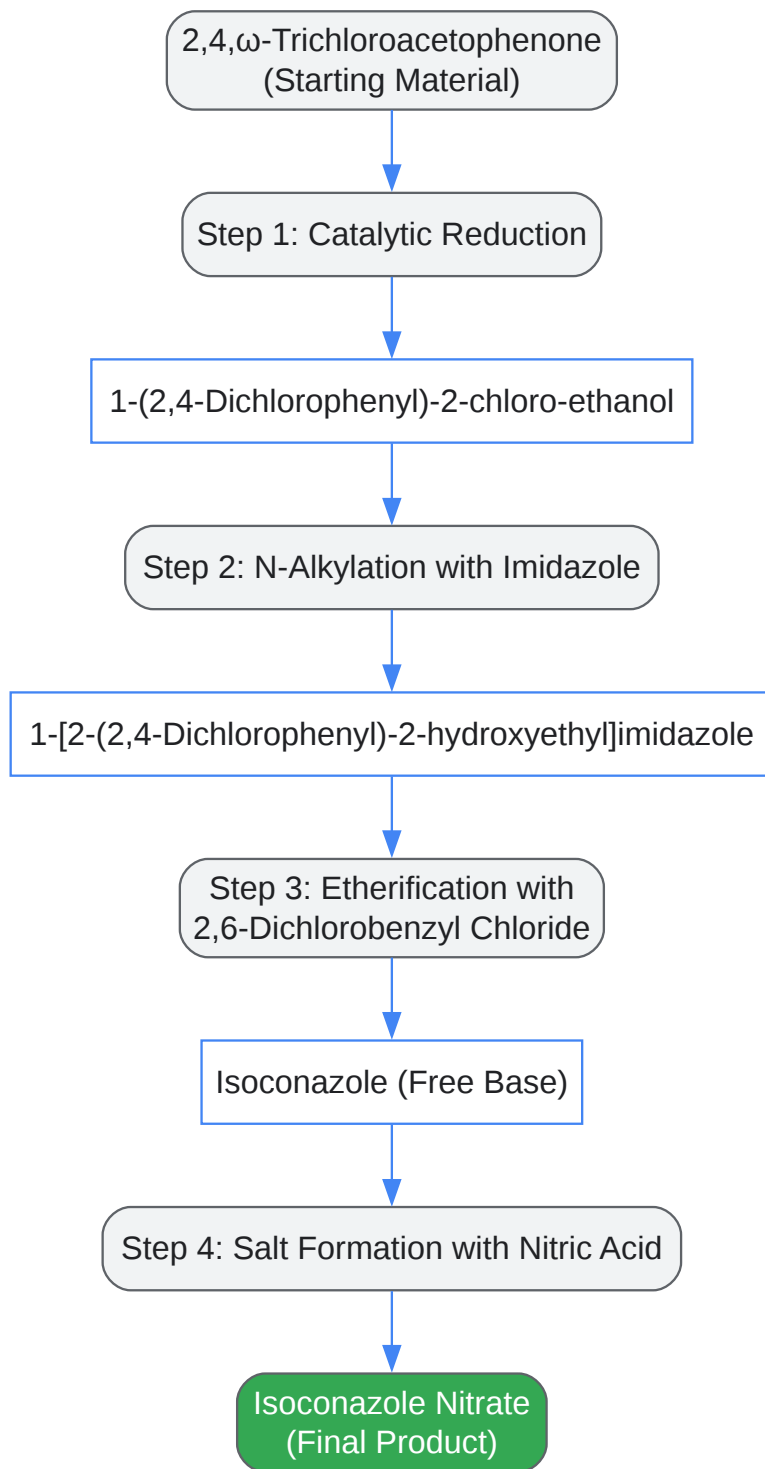


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Caption: Key functional groups of the **Isoconazole Nitrate** molecule.

Synthesis Pathway

The synthesis of **isoconazole nitrate** is a multi-step process that typically begins with a substituted acetophenone. A common and effective route involves the reduction of an acetophenone derivative, followed by N-alkylation with imidazole, an etherification reaction, and final salt formation with nitric acid. This pathway is advantageous due to its relatively simple operations and high yield.^[8]



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Caption: General synthesis workflow for **Isoconazole Nitrate**.

Experimental Protocols

The following protocols are based on methodologies described in patent literature, outlining the key transformations in the synthesis of **isoconazole nitrate**.^[8]

Step 1 & 2: Synthesis of 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazole (Intermediate)

- **Reduction:** 2,4,ω-Trichloroacetophenone is treated with a reducing agent in an organic solvent. The reaction mixture is maintained at a temperature between 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.
- **N-Alkylation:** The resulting 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water) in the presence of a phase-transfer catalyst. The reaction is conducted at 40-80°C for 4-11 hours.
- **Isolation:** After the reaction, the organic phase is separated, washed with water, and cooled to -10 to 0°C to precipitate the crystalline intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, which is then purified by recrystallization.

Step 3 & 4: Etherification and Salt Formation to Yield **Isoconazole Nitrate**

- **Reaction Setup:** In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.
- **Etherification:** 2,6-dichlorobenzyl chloride is added to the mixture, which is then heated to approximately 60°C for 4 hours.
- **Workup:** Following the reaction, the mixture is allowed to separate, and the organic (toluene) phase is collected and washed twice with water.
- **Salt Formation:** Dilute nitric acid is slowly added dropwise to the organic phase. This results in the precipitation of light yellow crystals of **isoconazole nitrate**.
- **Purification:** The crude product is isolated and recrystallized from 95% ethanol to obtain the final, purified white granular crystals of **isoconazole nitrate**.^[8] An alternative recrystallization solvent mixture is methanol and diisopropyl ether.^[9]

Quantitative Data Summary

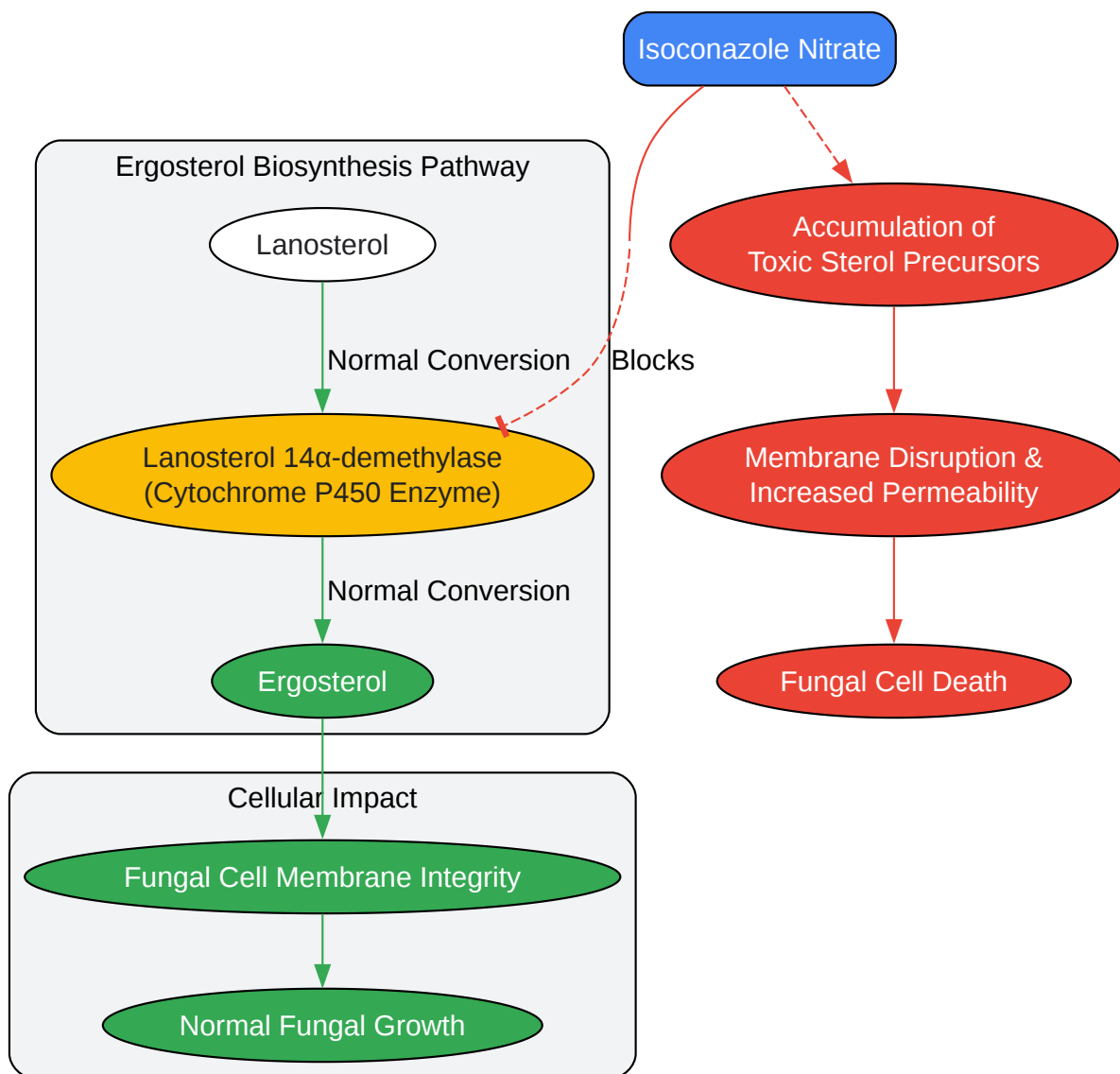
The efficiency of the synthesis is dependent on carefully controlled reaction conditions. The table below summarizes key quantitative parameters from a patented synthesis method.[\[8\]](#)

Step	Parameter	Value
Reduction	Temperature	25 - 75 °C
Reaction Time	4 - 10 hours	
N-Alkylation	Temperature	40 - 80 °C
Reaction Time	4 - 11 hours	
Etherification	Temperature	~ 60 °C
Reaction Time	~ 4 hours	
Overall Process	Reported Yield	40 - 49%

Mechanism of Action

Isoconazole nitrate exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary molecular target is the cytochrome P450 enzyme lanosterol 14 α -demethylase, which is a critical component of the ergosterol biosynthesis pathway.[\[3\]](#)[\[10\]](#)[\[11\]](#)

- Inhibition: Isoconazole competitively inhibits lanosterol 14 α -demethylase.[\[2\]](#)
- Pathway Disruption: This enzymatic blockade prevents the conversion of lanosterol to ergosterol, an essential sterol for the fungal cell membrane, analogous to cholesterol in mammalian cells.[\[10\]](#)[\[11\]](#)
- Consequences: The depletion of ergosterol and the concurrent accumulation of toxic 14 α -methylated sterol precursors lead to a loss of membrane integrity, increased permeability, and disruption of membrane-bound enzyme functions.[\[3\]](#)[\[11\]](#)
- Cell Death: The compromised cell membrane cannot maintain normal cellular function, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[\[10\]](#)



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Caption: Mechanism of action of **Isoconazole Nitrate** on the fungal cell.

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